molecular formula C5H7N5 B1492767 4-(azidomethyl)-3-methyl-1H-pyrazole CAS No. 2098005-33-3

4-(azidomethyl)-3-methyl-1H-pyrazole

Cat. No. B1492767
CAS RN: 2098005-33-3
M. Wt: 137.14 g/mol
InChI Key: SSHKCFSUMFOYCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Azidomethyl)-3-methyl-1H-pyrazole is an organic compound that belongs to the pyrazole family. It is a five-membered heterocyclic ring with two nitrogen atoms, one carbon atom, and two hydrogen atoms. This compound is used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemistry. It has been studied extensively for its unique properties and potential applications in the laboratory.

Scientific Research Applications

Synthesis of Heterocycles

Organic azides, including “4-(azidomethyl)-3-methyl-1H-pyrazole”, are pivotal in the synthesis of various heterocyclic compounds. They are used in intermolecular or intramolecular reactions under thermal, catalyzed, or non-catalyzed conditions to prepare basic five-, six-, or organometallic heterocyclic systems and their fused analogs .

Material Sciences: Cross-Linkers

In material sciences, organic azides serve as efficient cross-linkers due to their reactivity. They are involved in polymer crosslinking to alter physical properties of polymers and enhance the efficiency of polymer-based devices like membrane fuel cells, organic solar cells (OSCs), light-emitting diodes (LEDs), and organic field-effect transistors (OFETs) .

Pharmaceutical Analysis

“4-(azidomethyl)-3-methyl-1H-pyrazole” is used in the pharmaceutical industry for the separation and detection of azido impurities in drug substances. It’s particularly relevant in the analysis of sartan pharmaceuticals, where it helps in identifying genotoxic impurities .

Quantitative Analysis in Drug Substances

This compound plays a crucial role in the quantitative analysis of azido impurities in sartan drug substances. It’s used to determine the presence and concentration of mutagenic impurities that can alter DNA and potentially increase cancer risk .

Drug Synthesis Pathways

Azido compounds, including “4-(azidomethyl)-3-methyl-1H-pyrazole”, are intermediates in the synthesis pathways of active pharmaceutical ingredients (APIs). They are essential in the manufacturing process of certain medications, ensuring the proper formation of the final therapeutic compounds .

Genotoxicity Studies

Due to the mutagenic nature of azido groups, “4-(azidomethyl)-3-methyl-1H-pyrazole” is significant in genotoxicity studies. It aids in understanding the potential genotoxic effects of pharmaceutical impurities and their impact on human health .

properties

IUPAC Name

4-(azidomethyl)-5-methyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N5/c1-4-5(2-7-9-4)3-8-10-6/h2H,3H2,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSHKCFSUMFOYCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(azidomethyl)-3-methyl-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(azidomethyl)-3-methyl-1H-pyrazole
Reactant of Route 2
4-(azidomethyl)-3-methyl-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
4-(azidomethyl)-3-methyl-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
4-(azidomethyl)-3-methyl-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
4-(azidomethyl)-3-methyl-1H-pyrazole
Reactant of Route 6
4-(azidomethyl)-3-methyl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.